Cryptospirolepine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H24N4O |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5,19'-dimethylspiro[10H-indolo[3,2-b]quinoline-11,10'-8,19-diazapentacyclo[9.8.1.02,7.08,20.013,18]icosa-1(20),2,4,6,11,13,15,17-octaene]-9'-one |
InChI |
InChI=1S/C34H24N4O/c1-36-26-16-8-3-11-20(26)19-24-31-29(36)22-13-5-9-17-27(22)38(31)33(39)34(24)23-14-6-10-18-28(23)37(2)30-21-12-4-7-15-25(21)35-32(30)34/h3-19,35H,1-2H3 |
InChI Key |
DRSVXQGELOIOBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C4=C1C5=CC=CC=C5N4C(=O)C36C7=CC=CC=C7N(C8=C6NC9=CC=CC=C98)C |
Synonyms |
cryptospirolepine |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Structural Elucidation of Cryptospirolepine
Strategies for Cryptospirolepine Isolation from Natural Sources
This compound is a natural product derived from the roots of Cryptolepis sanguinolenta, a plant species utilized in traditional African medicine. schreibers.chrsc.orgnih.gov The isolation of this intricate alkaloid from the complex chemical matrix of the plant extract requires a multi-step approach involving precise extraction and high-resolution separation techniques.
The initial step in isolating this compound involves the extraction of crude alkaloids from the dried and powdered roots of C. sanguinolenta. google.com A common method begins with defatting the plant material, typically with petroleum ether, to remove nonpolar lipids. Following this, the marc is subjected to exhaustive extraction with a polar solvent, such as 80% ethanol (B145695), to draw out the alkaloids. google.com The resulting ethanolic extract is then processed through a series of acid-base partitioning steps to separate the alkaloid fraction from other plant constituents. This involves dissolving the extract residue in an acidic solution (e.g., 10% acetic acid), filtering, and then basifying the filtrate to a pH of around 9.5 with ammonium (B1175870) hydroxide. The alkaloids are then extracted into an organic solvent like chloroform (B151607). google.com
Subsequent purification of the crude alkaloid residue relies on high-resolution chromatographic techniques. Historically, this involved column chromatography using stationary phases like alumina (B75360), with elution carried out using a gradient of solvents such as petrol-chloroform mixtures followed by pure chloroform. google.com Further purification was often achieved using preparative thin-layer chromatography (TLC). google.com
Modern approaches to natural product isolation now integrate advanced high-resolution chromatographic strategies that offer superior separation efficiency. nih.gov These methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), can be scaled from analytical to semi-preparative levels. nih.gov The use of innovative stationary phases and optimized mobile phases allows for the targeted isolation of complex molecules like this compound with high purity. nih.gov
| Step | Technique | Description | Reference |
|---|---|---|---|
| 1. Pre-Extraction | Defatting | Powdered roots are treated with petrol to remove lipids and other nonpolar compounds. | google.com |
| 2. Main Extraction | Solvent Percolation | The defatted plant material (marc) is extracted with 80% ethanol to isolate the crude extract containing alkaloids. | google.com |
| 3. Fractionation | Acid-Base Partitioning | The crude extract is subjected to pH adjustments and liquid-liquid extraction with chloroform to isolate the total alkaloid fraction. | google.com |
| 4. Purification | Column Chromatography | The alkaloid residue is separated on an alumina column using a solvent gradient. | google.com |
| 5. Final Purification | Preparative TLC / HPLC | Final purification to yield pure this compound is achieved using preparative thin-layer chromatography or modern high-resolution liquid chromatography. | google.comnih.gov |
Bioactivity-guided fractionation is a crucial strategy in natural product drug discovery that aims to isolate bioactive compounds by systematically testing the biological activity of chromatographic fractions. mdpi.comrsc.orgfrontiersin.org This approach ensures that the purification process is focused on the compounds responsible for the desired pharmacological effect, thereby avoiding the repeated isolation of known or inactive substances. nih.gov In the case of C. sanguinolenta alkaloids, which are known for their potent antimalarial properties, this methodology is particularly effective. google.comnih.gov
The process begins by testing the crude plant extract for activity. frontiersin.org The extract is then separated into simpler fractions using chromatography, and each fraction is subsequently tested. The most active fractions are selected for further separation, and this iterative process of separation and bioassay continues until a pure, active compound like this compound is isolated. researchgate.net This targeted approach not only enhances the efficiency of discovering novel bioactive molecules but also provides a direct link between the isolated compound and its biological function. rsc.org
Extraction Techniques and High-Resolution Chromatographic Separations
Cutting-Edge Spectroscopic Techniques in this compound Structure Elucidation
The initial structural proposal for this compound in 1993 was based on the analytical technologies available at the time. schreibers.chrsc.org However, inconsistencies observed in degradation products nearly a decade later cast doubt on the correctness of the proposed structure. nih.govgoogle.comuab.cat The definitive revision of this compound's structure in 2015 was a landmark achievement, made possible only through significant advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the development of new pulse sequences and probe technology that could be applied to a sub-milligram sample. schreibers.chrsc.orgmdpi.com
Advanced NMR spectroscopy was indispensable for resolving the complex and ambiguous structural features of this compound. The revision required techniques that could unambiguously map carbon-carbon and carbon-proton connectivities within a densely coupled spin system. mdpi.com
The pivotal experiments that enabled the structural revision of this compound were the homodecoupled 1,1- and 1,n-ADEQUATE (HD-ADEQUATE) experiments. nih.govgoogle.com The ADEQUATE (Adequate Double Quantum Transfer Experiment) technique is designed to establish direct (1,1-ADEQUATE) and long-range (1,n-ADEQUATE) carbon-carbon connectivities. rsc.org However, its application can be limited by low sensitivity due to the need to detect correlations between two ¹³C nuclei, which are present at a very low natural abundance.
The development of homodecoupled (HD) variants in 2014 significantly enhanced the sensitivity and resolution of these experiments. rsc.orgnih.gov Homodecoupling removes the effect of proton-proton couplings from the spectrum, resulting in sharper signals and improved signal-to-noise ratios, which is critical when working with sample-limited and complex molecules. uab.catrsc.org The application of 1,1-HD-ADEQUATE and 1,n-HD-ADEQUATE to a mere 700-microgram sample of this compound provided the unambiguous ¹³C-¹³C correlation data necessary to dismantle the incorrect 1993 structure and correctly assemble the true spirocyclic framework. schreibers.chrsc.orgrsc.org
A suite of 2D NMR experiments was employed to build a comprehensive picture of the molecular structure by correlating different nuclei through chemical bonds. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a clear map of one-bond C-H connectivities. princeton.eduemerypharma.com It is fundamental for assigning carbon resonances based on previously assigned proton signals. emerypharma.comgithub.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two to four bonds. princeton.edu This is crucial for piecing together molecular fragments by connecting quaternary carbons (which have no attached protons) to nearby protonated carbons. github.io
COSY (Correlation Spectroscopy): As a homonuclear experiment, COSY identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps to establish proton spin systems and trace out connected fragments of the molecule. emerypharma.com
LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Coherence): In complex, proton-deficient molecules like this compound, standard HMBC experiments may fail to reveal key long-range correlations. uab.catgoogle.com The LR-HSQMBC experiment is a more sensitive technique optimized for detecting very small, long-range C-H couplings (e.g., ⁴JCH or higher). google.comresearchgate.net This experiment can provide data similar to that from 1,n-ADEQUATE but with higher sensitivity, making it invaluable for connecting distant parts of the molecular structure when only minute sample quantities are available. google.comgoogle.com
The combined, meticulous analysis of data from these advanced NMR experiments ultimately allowed for the unequivocal correction of the this compound structure, highlighting the power of modern spectroscopic methods in natural product chemistry. mdpi.comresearchgate.net
| Experiment | Full Name | Type of Correlation Detected | Role in Structure Elucidation | Reference |
|---|---|---|---|---|
| COSY | Correlation Spectroscopy | ¹H—¹H through 2-3 bonds | Identifies neighboring protons and defines spin systems. | emerypharma.com |
| HSQC | Heteronuclear Single Quantum Coherence | ¹H—¹³C through 1 bond | Assigns carbons based on their attached protons. | princeton.eduemerypharma.com |
| HMBC | Heteronuclear Multiple Bond Correlation | ¹H—¹³C through 2-4 bonds | Connects molecular fragments across quaternary carbons. | princeton.edugithub.io |
| HD-ADEQUATE | Homodecoupled Adequate Double Quantum Transfer Experiment | ¹³C—¹³C through 1 bond (1,1) or multiple bonds (1,n) | Pivotal for providing direct and unambiguous carbon-carbon connectivity, leading to the structural revision. | nih.govgoogle.commdpi.com |
| LR-HSQMBC | Long-Range Heteronuclear Single Quantum Multiple Bond Coherence | ¹H—¹³C through very long-range couplings (>4 bonds) | Detects weak correlations missed by HMBC, connecting distant fragments in complex molecules. | uab.catgoogle.comresearchgate.net |
Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetic Acid |
| Ammonium Hydroxide |
| Chloroform |
| Cryptolepine (B1217406) |
| This compound |
| Ethanol |
| Petroleum Ether |
| Quindoline |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Anisotropic NMR Methods (e.g., Residual Dipolar Couplings, Residual Chemical Shift Anisotropies)
Anisotropic Nuclear Magnetic Resonance (NMR) methods have been powerful in the structural verification of complex molecules like this compound. mdpi.comnih.govcitedrive.com These techniques provide information on the relative orientation of molecular fragments, which is crucial for determining the three-dimensional structure of molecules in solution. nih.govrhhz.net
Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs) are two such anisotropic NMR parameters. mdpi.com RDCs arise from the incomplete averaging of dipole-dipole interactions when molecules are partially aligned in a magnetic field, providing information about the orientation of internuclear vectors relative to the magnetic field. nih.govrhhz.netwikipedia.org This is particularly useful for determining the relative configurations of distant stereocenters, a challenge for traditional NMR methods like the Nuclear Overhauser Effect (NOE) which is limited to shorter distances. nih.govrhhz.netresearchgate.net
In a 2017 study, anisotropic NMR methods were employed to orthogonally confirm the revised structure of this compound. mdpi.com The analysis revealed that the indoloquinoline portion of the molecule was consistent with the reported structure in terms of both RDCs and RCSAs. mdpi.com In contrast, the indolobenzazepine part of the originally proposed structure showed significant deviation between the calculated and observed anisotropic NMR data, providing strong evidence for the structural revision. mdpi.com
Cryoprobe Technology in Micro-sample NMR Studies
The structural revision of this compound was significantly aided by the use of cryoprobe technology, particularly with very small sample amounts. researchgate.net Cryoprobes are NMR probes with cryogenically cooled receiver coils and electronics, which dramatically increases the signal-to-noise ratio in NMR experiments. chemicalonline.comdrugdiscoveryonline.com This enhancement in sensitivity allows for the acquisition of high-quality NMR data from sub-milligram or even nanomole quantities of a compound. researchgate.netchemicalonline.comresearchgate.net
For this compound, the use of a 1.7 mm MicroCryoProbe™ was instrumental. researchgate.net This technology enabled the performance of demanding 2D NMR experiments, such as the 1,1-HD-ADEQUATE experiment, on a minimal amount of the remaining original sample. researchgate.netresearchgate.net The increased sensitivity of the cryoprobe was crucial for obtaining the necessary carbon-carbon connectivity information to definitively establish the correct structure of this compound. researchgate.net The development of cryoprobe technology has been a significant leap in the field of natural product chemistry, making it possible to elucidate the structures of rare and complex molecules available only in minute quantities. researchgate.netrsc.orgmdpi.com
Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry (MS) is a fundamental technique in the structural elucidation of natural products, providing information about the molecular weight and elemental composition of a compound. msu.edulibretexts.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high accuracy, which in turn helps to determine its molecular formula.
In the analysis of this compound and related alkaloids, MS, particularly in conjunction with liquid chromatography (LC-MS), is used for initial characterization and to obtain the molecular weight. uoh.edu.iq The fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of the molecule. msu.edulibretexts.org The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. msu.edulibretexts.orgresearchgate.net For complex molecules like this compound, analyzing the fragmentation of the spirocyclic indoloquinoline core can help to confirm the connectivity of the different ring systems. In studies of related compounds, the fragmentation pathways of key ions have been elucidated to aid in the structural identification of new analogs. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. researchgate.netnih.govmdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. mdpi.com
The assignment of the absolute configuration is a critical step in the complete structural characterization of a natural product. researchgate.net For complex molecules, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.govfrontiersin.org While specific applications of chiroptical spectroscopy to this compound are not detailed in the provided context, it is a standard and essential tool in natural product chemistry for establishing the three-dimensional arrangement of atoms in space, especially for molecules with multiple stereocenters. researchgate.netfrontiersin.org
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.govwikipedia.org The diffraction data can be used to calculate an electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov
A significant challenge in applying X-ray crystallography to natural products can be obtaining a high-quality single crystal suitable for diffraction. libretexts.org For this compound, obtaining a crystal for X-ray analysis was noted to be challenging due to the compound's instability. Despite this, X-ray crystallography remains the most definitive method for structural confirmation. The successful X-ray diffraction analysis of a semisynthetic derivative of a related natural product, wheldone, was used to unequivocally assign its structure and absolute configuration, highlighting the power of this technique. researchgate.net
Computational Chemistry in this compound Structural Verification and Reassignment
Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products, including this compound. researchgate.netmdpi.comnih.govcitedrive.com Modern computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to verify or even correct a proposed structure. mdpi.comresearchgate.net
Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction
Density Functional Theory (DFT) is a quantum chemical method widely used for calculating the electronic structure of molecules. acs.orgmdpi.com A key application of DFT in structural chemistry is the prediction of NMR chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, the corresponding chemical shifts can be predicted. acs.orgresearchgate.net
In the case of this compound, DFT calculations of both ¹H and ¹³C NMR chemical shifts played a crucial role in identifying the initial structural misassignment. mdpi.com When the experimental chemical shifts were correlated with the shifts calculated for the originally proposed structure, significant deviations were observed. mdpi.com In contrast, a much better correlation was found when the experimental data was compared to the chemical shifts calculated for the revised structure. mdpi.com This approach provides a powerful, orthogonal method for structure verification. mdpi.comnih.govcitedrive.com Studies have shown that with modern computational resources, DFT calculations can achieve a high level of accuracy, with corrected mean absolute errors for ¹H and ¹³C chemical shifts being as low as 0.13 ppm and 1.5 ppm, respectively, for a series of Cryptolepis alkaloids. mdpi.comnih.govdntb.gov.ua This level of accuracy makes DFT-based NMR chemical shift prediction a reliable tool for identifying potential structural errors in complex molecules. mdpi.comnih.gov
Computer-Assisted Structure Elucidation (CASE) Programs
Computer-Assisted Structure Elucidation (CASE) programs have become instrumental in resolving the complex structures of natural products like this compound. uab.catresearchgate.net These programs utilize spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to generate and rank possible chemical structures. researchgate.netresearchgate.net
In the case of this compound, CASE systems played a crucial role, especially when initial structural proposals were questioned. mdpi.com For instance, the analysis of degradation products of this compound was aided by the StrucEluc system. rsc.org One of the major degradation products was identified as cryptolepinone, but the formation of a second major degradant could not be mechanistically explained by the originally proposed structure of this compound. mdpi.com This discrepancy prompted further investigation and highlighted the importance of CASE in verifying complex molecular frameworks.
Modern CASE protocols incorporate a wide array of experimental and theoretical data. This includes advanced NMR correlation experiments such as LR-HSQMBC (Long-Range Heteronuclear Single-Quantum Multiple Bond Correlation) and the use of residual dipolar couplings (RDCs). researchgate.net Furthermore, the integration of Density Functional Theory (DFT) calculations for predicting chemical shifts has significantly enhanced the accuracy of structure verification. researchgate.netnih.gov The ACD/Structure Elucidator is a notable example of an advanced CASE system that has been successfully applied to the structural elucidation of numerous complex natural products. researchgate.netnih.gov This system uses algorithms like the HOSE (Hierarchical Organisation of Spherical Environments) code to predict chemical shifts, which has proven effective in identifying correct natural product structures. researchgate.net
The application of CASE programs involves several key steps:
Data Input : The molecular formula, 1D and 2D NMR spectra (such as HSQC, HMBC, and COSY), and MS data are fed into the program. rsc.org
Structure Generation : The program generates all possible structures that are consistent with the provided spectroscopic data. nih.gov
Structure Ranking : The generated structures are then ranked based on a comparison of their predicted NMR chemical shifts with the experimental data. nih.gov DFT calculations are often employed at this stage for higher accuracy. researchgate.net
Verification : The top-ranked structures are further scrutinized, often leading to additional experiments to confirm or refute the proposed structures. mdpi.com
The synergy of CASE algorithms with DFT calculations provides a powerful forward-engineering approach to structure elucidation. nih.gov This combination allows for the theoretical evaluation of multiple structural candidates against experimental data, significantly reducing the risk of misassignment. mdpi.comnih.gov
Methodological Aspects of Resolving Structural Contradictions and Historical Data Reassessment
The initial structural assignment of this compound in 1993 was based on the state-of-the-art NMR techniques available at the time, which included COSY, HMQC, and HMBC experiments. uab.catnih.gov However, certain aspects of the proposed structure were a source of concern for chemists for many years. google.comrsc.org A critical point of ambiguity was the lack of any observable long-range heteronuclear correlations to the carbonyl carbon in the HMBC data. uab.cat
The reassessment of this compound's structure was necessitated by the characterization of its degradation products nearly a decade after its initial isolation. uab.cat One of the degradants could not be rationalized as arising from the originally proposed structure, indicating a fundamental flaw in the initial assignment. uab.catmdpi.com This led to a comprehensive re-investigation using a sub-milligram sample of the original voucher specimen. google.comrsc.orguab.cat
The revision of this compound's structure was made possible by significant advancements in NMR technology and methodology that occurred in the two decades following its initial discovery. google.comrsc.org Key methodological developments that played a pivotal role include:
High-Sensitivity NMR Probes : The use of cryogenic NMR probe technology, such as 1.7-mm MicroCryoProbes, enabled the acquisition of high-quality data from a very limited sample amount (approximately 700 µg). uab.catrsc.org
Advanced NMR Experiments : Newly developed NMR experiments were crucial in resolving the structural ambiguities. Specifically, the homodecoupled 1,1- and 1,n-HD-ADEQUATE (Heteronuclear Double-quantum ADEQUATE) experiments, developed in 2014, were instrumental. google.comrsc.orgperlego.com These experiments allowed for the unambiguous determination of one-bond and multi-bond carbon-carbon connectivities, which was essential for piecing together the correct molecular framework, especially in regions of the molecule deficient in protons. uab.cat
Anisotropic NMR Methods : The application of anisotropic NMR techniques, such as the measurement of residual dipolar couplings (RDCs), provided an orthogonal method for structure verification. mdpi.comnih.gov RDCs offer information about the relative orientation of bonds within the molecule, providing a global view of the structure's validity that is independent of through-bond correlations. nih.gov
Computational Chemistry : As mentioned earlier, DFT calculations of NMR chemical shifts were critical. By comparing the calculated shifts for both the originally proposed and the revised structures with the experimental data, a much better correlation was found for the revised structure, providing strong evidence for its correctness. mdpi.com For example, correlation plots of calculated versus experimental ¹H and ¹³C NMR data showed a significantly better fit for the revised structure. mdpi.com
The confluence of these advanced methodologies—high-sensitivity probes, novel pulse sequences, anisotropic NMR, and sophisticated computational tools—allowed for the definitive revision of this compound's structure, a feat that would have been impossible with the technology available at the time of its initial discovery. google.comrsc.orgmdpi.com This case serves as a powerful illustration of how evolving scientific methods can lead to the reassessment and correction of historical scientific data.
Synthetic Chemistry Approaches to Cryptospirolepine and Its Analogs
Total Synthesis Strategies Towards Cryptospirolepine
While a completed total synthesis of this compound has not yet been reported in the reviewed literature, significant efforts have been directed toward the synthesis of its constituent monomers and related indoloquinoline alkaloids. chim.itconicet.gov.ar These endeavors lay the groundwork for the eventual assembly of the complex dimeric structure. The primary focus of existing synthetic strategies has been on the construction of the indoloquinoline core, a key component of this compound. chim.it
Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler precursors, is fundamental to planning the synthesis of complex molecules like this compound. slideshare.netdeanfrancispress.com For the indoloquinoline core, a common retrosynthetic strategy involves a Pictet-Spengler-type cyclization. This approach disconnects the tetracyclic core into more accessible indole (B1671886) and quinoline (B57606) precursors. Another key disconnection strategy for related alkaloids has been the C-11–C-10b bond, allowing for the construction of the tetracycle from a 3-aryl quinolin-2-one intermediate. rsc.org The synthesis of the dimeric this compound would logically involve a key bond formation between two monomeric indoloquinoline units, likely through a spirocyclization step.
Table 1: Key Retrosynthetic Strategies for Indoloquinoline Alkaloids
| Strategy | Key Disconnection | Precursors | Reference(s) |
|---|---|---|---|
| Pictet-Spengler type | C4a-N5 and C5a-C11b | Indole and quinoline derivatives | |
| C-11–C-10b Disconnection | C11-C10b | 3-aryl quinolin-2-one | rsc.org |
A critical challenge in the synthesis of this compound is the stereoselective formation of its spirocyclic indoloquinoline core. While specific methods for this compound itself are not detailed, general strategies for asymmetric catalysis in similar systems often employ chiral auxiliaries, such as Evans' oxazolidinones, to control the stereochemistry during bond formation. The construction of the tetracyclic indoloquinoline system, a prerequisite for dimerization, has been achieved through various methods, including:
Aza-Wittig reaction chim.it
Pictet-Spengler cyclization chim.it
Photochemical cyclization chim.itresearchgate.net
Fischer indole synthesis chim.it
Palladium-catalyzed coupling reactions chim.it
Gold-catalyzed assembly chim.it
Iridium-catalyzed transannulation chim.it
These methods provide pathways to the core structure, which would then need to undergo a stereocontrolled spirocyclization to form the this compound scaffold.
Late-stage functionalization (LSF) is a powerful strategy in organic synthesis that allows for the modification of complex molecules at a late stage, avoiding the need to carry over functional groups through a lengthy synthesis. mpg.denih.govwikipedia.org This approach is particularly valuable for creating analogs of natural products for structure-activity relationship (SAR) studies. For this compound and related alkaloids, LSF could be used to introduce substituents on the aromatic rings. Techniques like directed C-H activation could be employed to install groups such as methoxy (B1213986) functions with high regioselectivity. rsc.org
Stereoselective Construction of the Spirocyclic Indoloquinoline Core
Partial Synthesis and Semi-synthesis of this compound Derivatives
Partial synthesis, which starts from a naturally occurring compound to create more complex molecules, offers a more direct route to derivatives. chemicals.co.ukyoutube.com While no partial syntheses of this compound itself have been described, semi-synthetic approaches have been successfully applied to the related monomeric alkaloid, cryptolepine (B1217406). nih.govresearchgate.net These methods provide a blueprint for how this compound could be modified. For instance, halogenated derivatives of cryptolepine have been prepared in a single step by reacting the natural product with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in trifluoroacetic acid. nih.govresearchgate.net This demonstrates the feasibility of direct functionalization of the indoloquinoline core, a strategy that could potentially be applied to this compound to generate novel analogs.
Table 2: Semi-Synthetic Modifications of the Cryptolepine Scaffold
| Reagent | Product Type | Reference(s) |
|---|---|---|
| N-Bromosuccinimide (NBS) | Brominated derivatives | nih.govresearchgate.net |
Development of Novel Synthetic Methodologies Inspired by this compound's Scaffold
The complex architecture of natural products like this compound often stimulates the development of new synthetic methods. organic-chemistry.org The challenge of constructing the indoloquinoline skeleton has led to the application and refinement of various catalytic systems. For example, the synthesis of neocryptolepine (B1663133), a related monomeric alkaloid, has been achieved using gold catalysis for the key cyclization step. chim.it Similarly, an efficient synthesis of neocryptolepine was developed utilizing an iridium-catalyzed intramolecular denitrogenative transannulation/C(sp2)-H amination. chim.it These examples highlight how the pursuit of natural product synthesis can drive innovation in synthetic methodology.
Rational Design and Synthesis of this compound Analogs for Mechanistic Probing
The synthesis of analogs is crucial for understanding the mechanism of action of bioactive compounds. conicet.gov.ar While specific examples for this compound are limited, the synthesis of various derivatives of the parent indoloquinoline alkaloids serves this purpose. For instance, methyl derivatives of cryptolepine, cryptotackieine, and cryptosanguinolentine have been synthesized to explore their potential as antiplasmodial drugs and DNA intercalating agents. researchgate.net The rational design of such analogs often involves modifying specific functional groups or altering the substitution pattern on the aromatic rings to probe interactions with biological targets. Computational methods, such as molecular docking, can be used to guide the design of these analogs by predicting their binding affinity to specific proteins. mdpi.comresearchgate.net This integrated approach of design, synthesis, and biological evaluation is essential for developing new therapeutic agents based on the this compound scaffold.
Biosynthetic Investigations of Cryptospirolepine
Proposed Cryptospirolepine Biosynthetic Pathways
The formation of this compound is hypothesized to be a multi-step process, beginning with the assembly of an indoloquinoline core, followed by a crucial dimerization and spirocyclization event. While the complete pathway is yet to be fully elucidated, research proposals and studies of related alkaloids provide a strong foundation for its predicted biosynthetic logic. gcprohru.ac.inresearchgate.net
The structural backbone of this compound suggests its origin from well-known primary metabolites. The indoloquinoline skeleton, a key component, is widely understood in alkaloid biosynthesis to derive from the amino acid L-tryptophan. capes.gov.brresearchgate.net It is proposed that tryptophan provides the indole (B1671886) ring and adjacent carbon atoms, while another precursor, likely anthranilic acid, forms the quinoline (B57606) portion. gcprohru.ac.indokumen.pub
For the broader class of indoloquinoline alkaloids from Cryptolepis sanguinolenta, a biosynthetic origin from tryptophan is consistently suggested. capes.gov.br Investigative strategies for this compound specifically involve feeding the plant with isotopically labeled tryptophan to trace its incorporation into the final molecule. The dimeric nature of this compound implies that two monomeric indoloquinoline units, such as cryptolepine (B1217406) or a related isomer, likely serve as advanced intermediates that undergo a final coupling and cyclization to form the spiro center. chim.it
Table 1: Putative Precursors and Intermediates in this compound Biosynthesis
| Compound Type | Specific Compound | Proposed Role | Supporting Evidence |
|---|---|---|---|
| Primary Precursor | L-Tryptophan | Source of the indole moiety and part of the carbon backbone. capes.gov.brresearchgate.net | Common precursor for indole alkaloids; proposed for use in labeling studies. |
| Primary Precursor | Anthranilic Acid | Putative source of the quinoline moiety. gcprohru.ac.indokumen.pub | Common precursor in related alkaloid pathways. gcprohru.ac.in |
| Monomeric Intermediate | Indoloquinoline Alkaloid (e.g., Cryptolepine) | Two units serve as the building blocks for the final dimeric structure. chim.it | Structural similarity and co-occurrence in C. sanguinolenta. chim.it |
The conversion of simple precursors into the complex architecture of this compound necessitates a series of highly specific enzymatic transformations. The key proposed steps include oxidative coupling and spirocyclization, which are likely catalyzed by specialized enzymes. nsf.gov
Enzyme families such as cytochrome P450 monooxygenases (P450s) and oxidoreductases are prime candidates for carrying out these complex reactions. P450s are exceptionally versatile biocatalysts known to perform a wide array of chemical transformations, including the C-H activation and C-C bond formation required for dimerization and cyclization. nih.govmdpi.com The mechanism would likely involve the generation of radical intermediates on two monomeric indoloquinoline units, which then couple to form the dimer. nih.gov A subsequent, highly controlled intramolecular reaction, also likely enzyme-mediated, would form the characteristic spirocyclic core. nsf.gov
Identification of Putative Precursors and Intermediates (e.g., Tryptophan-derived)
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful and definitive technique for tracing the flow of atoms from precursors to final natural products. boku.ac.atx-chemrx.com For this compound, a key proposed experiment is to feed ¹³C-labeled tryptophan to Cryptolepis sanguinolenta plant cultures.
Following a period of growth and metabolism, the this compound would be extracted and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. By detecting the positions of the ¹³C labels in the final structure, researchers can confirm that tryptophan is indeed a precursor and map which atoms of the precursor correspond to which atoms in the product. This experimental approach is crucial for validating the proposed biosynthetic pathway and providing concrete evidence for the origin of the carbon skeleton. boku.ac.atuqac.ca
Genetic and Genomic Approaches to Biosynthesis
Modern molecular biology provides essential tools for uncovering the genetic basis of natural product biosynthesis. mdpi.com For this compound, this involves identifying the specific genes that code for the biosynthetic enzymes and validating their function.
In many organisms, the genes responsible for a single biosynthetic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). mdpi.comnih.govnih.gov A proposed method to find the this compound BGC is through transcriptome mining. This involves sequencing the RNA (RNA-seq) from the tissues of C. sanguinolenta that are actively producing the alkaloid. By searching this sequence data for genes that encode enzymes like cytochrome P450s and oxidoreductases—the types predicted to be involved—researchers can identify candidate genes. nih.gov The expression levels of these genes should correlate with the production of this compound, providing further evidence for their involvement.
Table 2: Proposed Enzyme Classes in the this compound Biosynthetic Gene Cluster
| Enzyme Class | Proposed Catalytic Function | Rationale |
|---|---|---|
| Cytochrome P450 Monooxygenases (P450s) | Oxidative coupling of monomeric precursors; potential role in spirocyclization. imb.com.cn | Known for catalyzing complex C-H activation and C-C bond-forming reactions in natural product biosynthesis. nih.govmdpi.com |
| Oxidoreductases | Catalysis of redox reactions, potentially setting up precursors for coupling. | Essential for managing the oxidation states of intermediates throughout the pathway. |
| Methyltransferases | Addition of methyl groups to the indoloquinoline core. | The cryptolepine monomer is N-methylated, a common enzymatic modification. chim.it |
Once a putative BGC is identified, its function must be confirmed experimentally. Heterologous expression is a robust strategy for this purpose. nih.govnih.gov This technique involves cloning the entire candidate gene cluster from C. sanguinolenta and inserting it into a well-characterized host organism, such as yeast (Saccharomyces cerevisiae) or a bacterium like E. coli, that does not naturally produce this compound. mdpi.comnih.gov
If the host organism successfully produces this compound, it confirms that the cloned gene cluster is indeed responsible for its biosynthesis. nih.gov This approach not only validates gene function but also opens the door to producing the compound through fermentation, engineering the pathway to create novel analogs, and studying the individual enzymes in greater detail. mdpi.comrsc.org
Identification of Gene Clusters Encoding Biosynthetic Enzymes (e.g., Cytochrome P450, Oxidoreductases)
Chemoenzymatic Synthesis and Biocatalysis for Pyrroloindoline Scaffolds
The synthesis of structurally complex alkaloids, including those with pyrroloindoline and related spirooxindole scaffolds, presents significant challenges for traditional organic chemistry. Chemoenzymatic synthesis has emerged as a powerful strategy that merges the high selectivity and efficiency of biocatalysts with the versatility of synthetic chemical reactions. nih.govresearchgate.net This approach offers sustainable and effective routes to these valuable molecular frameworks, often under mild reaction conditions and with exceptional control over stereochemistry, which is difficult to achieve through purely chemical methods. researchgate.netacs.org The use of enzymes can streamline synthetic pathways, reduce waste, and provide access to novel analogs by harnessing the catalytic machinery of nature. nih.goveuropa.eu
Detailed research has focused on identifying and engineering enzymes capable of constructing the core ring systems and introducing specific functionalities. These biocatalytic methods are crucial for generating the enantiopure building blocks and final products necessary for further investigation. europa.eu
Key Research Findings in Biocatalysis for Pyrroloindoline and Related Scaffolds
Researchers have successfully employed several classes of enzymes to catalyze key steps in the formation of pyrroloindoline and spirooxindole structures.
Oxidoreductases : This class of enzymes is pivotal for creating the complex cyclic systems from simpler precursors.
A cytochrome P450 enzyme, NascB , has been identified to catalyze a radical cascade reaction to form the hexahydropyrrolo[2,3-b]indole (HPI) framework with both high regio- and stereospecificity. nih.gov By incorporating NascB into an engineered E. coli strain, a whole-cell biocatalysis system was developed for the efficient production of C3-aryl HPI alkaloids like naseseazine C and its analogs. nih.gov
Engineered mutants of monoamine oxidase (MAO) have been applied in chemoenzymatic cascades to selectively generate tetracyclic pyrroloindolines with excellent stereocontrol, achieving up to 99% enantiomeric excess. illinois.edu
The stereoselective formation of the spirooxindole ring, a common feature in related natural products, is controlled by specific oxygenases. osti.gov The oxygenase/semipinacolase CtdE specifies the formation of the 3S-spirooxindole stereocenter, while a different enzyme, PhqK , catalyzes the formation of the 3R-spirooxindole. osti.gov This highlights the ability of biocatalysts to dictate absolute stereochemistry, a crucial aspect for biological activity.
Transferases : These enzymes are used for the specific installation of functional groups.
The C3-methyltransferase StspM1 has been utilized for the diasteroselective and mild synthesis of the methylated pyrroloindoline framework in tryptophan-based diketopiperazines. acs.org This enzymatic methylation is not readily feasible using conventional organic chemistry. To enhance the synthetic utility of this biocatalyst, the process was optimized for preparative-scale reactions by immobilizing the enzyme and integrating a cofactor (S-adenosylmethionine, SAM) regeneration system. acs.org
Hydrolases : While often used for resolution, some hydrolases can catalyze bond formation under specific conditions.
Lipases , for example, have been successfully used to catalyze a one-pot, three-component tandem reaction to synthesize spirooxindoles in an aqueous medium. mdpi.comresearchgate.net This green chemistry approach uses readily available substrates like isatins, cycloketones, and malononitrile (B47326) to produce the desired scaffolds in moderate to good yields. researchgate.net The choice of lipase (B570770) and solvent was found to be critical for reaction efficiency. mdpi.com
The following tables summarize the application of various enzymes and the optimization of reaction conditions in these biocatalytic systems.
Table 1: Enzymes Utilized in the Synthesis of Pyrroloindoline and Related Scaffolds
| Enzyme Class | Specific Enzyme | Substrate Type | Key Transformation |
|---|---|---|---|
| Oxidoreductase | NascB (P450) | Tryptophan-derived precursors | Radical cascade for C-C bond formation to create HPI core |
| Oxidoreductase | Monoamine Oxidase (D5 mutant) | Tryptamine derivatives | Asymmetric cyclization to form tetracyclic pyrroloindolines |
| Oxidoreductase | CtdE (Oxygenase/Semipinacolase) | Prenylated indole alkaloids | Stereoselective spirocyclization to form 3S-spirooxindole |
| Transferase | StspM1 (Methyltransferase) | Tryptophan-based diketopiperazines | Diasteroselective C3-methylation to form pyrroloindole motif |
| Hydrolase | Porcine Pancreatic Lipase (PPL) | Isatins, cycloketones, malononitrile | One-pot tandem reaction for spirooxindole synthesis |
Table 2: Optimization of Lipase-Catalyzed Spirooxindole Synthesis
| Lipase Type | Solvent | Yield |
|---|---|---|
| Porcine Pancreatic Lipase (PPL) | H₂O | 85% |
| Novozym 435 | H₂O | 72% |
| Candida rugosa Lipase (CRL) | H₂O | 61% |
| PPL | Ethanol (B145695) | 53% |
| PPL | Dichloromethane (DCM) | 35% |
| PPL | Tetrahydrofuran (THF) | 41% |
Data derived from studies on the synthesis of spirooxindole frameworks, which are structurally related to the this compound core. researchgate.net
These chemoenzymatic strategies not only provide efficient access to complex heterocyclic scaffolds but also open new avenues for creating structural diversity for future research. uni-marburg.de The high selectivity of enzymes allows for modifications on complex molecules that would otherwise require extensive protecting group chemistry, thus streamlining the synthetic process. nih.gov
Molecular and Cellular Mechanistic Studies of Cryptospirolepine
Identification and Characterization of Molecular Targets
The identification of specific biomolecules that interact with cryptospirolepine is crucial for understanding its mechanism of action. Research in this area has utilized a combination of computational and experimental techniques.
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a ligand for a receptor. merckmillipore.comnih.gov These assays often employ a competitive format where the compound of interest, in this case, this compound, competes with a radiolabeled ligand for binding to the receptor. merckmillipore.comnih.gov The data generated from these assays, such as the inhibition constant (Ki), provides a quantitative measure of the compound's binding affinity. nih.gov While specific receptor binding assay data for this compound is not extensively detailed in the provided results, docking studies have suggested its potential to interact with various protein targets, including those on host cells that viruses use for entry. researchgate.net
Enzyme Inhibition/Activation Profiling
The ability of this compound to modulate the activity of key enzymes has been a significant area of investigation, particularly in the context of antiviral research.
Viral Proteases: Proteases are enzymes that cleave proteins and are essential for the life cycle of many viruses. wikipedia.orgmdpi.com In silico studies have explored the potential of this compound to inhibit viral proteases, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2. nih.govresearchgate.net These studies indicate that this compound can bind to the active site of these proteases, potentially blocking their function and inhibiting viral replication. nih.govresearchgate.netdrugs.com
RNA Polymerases: RNA-dependent RNA polymerase (RdRp) is another critical enzyme for the replication of many RNA viruses. nih.govmedbullets.com Molecular docking studies have shown that this compound has a strong binding affinity for the SARS-CoV-2 RdRp. nih.govnih.govscispace.com This suggests that this compound could interfere with viral RNA synthesis. nih.govontosight.ai
Topoisomerase II: While the primary focus of recent research has been on viral enzymes, the parent compound, cryptolepine (B1217406), is known to be an inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. conicet.gov.arresearchgate.net It is plausible that this compound may also interact with this enzyme, although further specific studies are needed to confirm this.
Protein-Ligand Interaction Analysis
To gain a deeper understanding of how this compound interacts with its molecular targets, various computational methods have been employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. scispace.com Numerous in silico studies have used molecular docking to assess the binding potential of this compound against viral proteins like the SARS-CoV-2 main protease and RNA-dependent RNA polymerase. nih.govscispace.commdpi.com These studies consistently show strong binding affinities, with favorable binding energies. nih.govscispace.com For instance, the binding energy of this compound against the main protease has been reported to be as low as -10.6 kcal/mol. nih.gov
Molecular Dynamics Simulations: These simulations provide insights into the stability of protein-ligand complexes over time. ebsco.comuw.edu.pl Molecular dynamics studies on this compound complexed with SARS-CoV-2 proteins have indicated the formation of stable complexes, suggesting a sustained interaction. nih.govscispace.com
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure biomolecular interactions. harvard.eduwikipedia.orgyoutube.com It can determine the kinetics (association and dissociation rates) and affinity of binding between a ligand (like this compound) and a target protein. harvard.eduyoutube.com While specific SPR data for this compound was not found in the search results, this technique would be a valuable experimental approach to validate the computational findings and provide quantitative binding data.
Elucidation of Cellular Signaling Pathway Modulation
Beyond direct molecular interactions, research has begun to explore how this compound influences the complex network of cellular signaling pathways.
Investigations into Apoptotic and Necroptotic Pathways
Apoptosis, or programmed cell death, is a critical cellular process. The parent compound, cryptolepine, has been shown to induce apoptosis through the modulation of pathways like NF-κB and the upregulation of pro-apoptotic genes such as p53 and caspases. researchgate.net While direct studies on this compound's effect on apoptosis are limited, its structural similarity to cryptolepine suggests it may have similar activities. researchgate.netthieme-connect.com Necroptosis is another form of programmed cell death that is of pathological relevance in various diseases. mdpi.com The potential of this compound to modulate necroptotic pathways remains an area for future investigation.
Autophagy Modulation Studies
Autophagy is a cellular process involving the degradation of cellular components. It plays a complex role in viral infections and can be a target for therapeutic intervention. nih.gov Some studies have suggested that modulating autophagy could be a strategy against SARS-CoV-2. nih.govmdpi.com While there is no direct evidence from the provided search results on this compound's effect on autophagy, its investigation as an antiviral agent makes this a relevant area for future research.
Cell Cycle Regulation Mechanisms
The cell cycle is a fundamental and highly orchestrated process that allows cells to replicate their genetic material and divide. creativebiolabs.netkhanacademy.org This process is governed by a network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure that the distinct phases—G1, S, G2, and M—proceed in the correct order. creativebiolabs.netkhanacademy.org Checkpoints at the transitions between these phases, such as the G1/S and G2/M checkpoints, are critical for maintaining genomic integrity. khanacademy.org
Key regulators of the cell cycle include:
Cyclins and CDKs : Cyclins are proteins whose concentrations fluctuate throughout the cell cycle. khanacademy.org They bind to and activate CDKs, which are kinases that phosphorylate specific target proteins to drive the cell cycle forward. khanacademy.orgnih.gov For example, the Cyclin D/CDK4/6 complex is crucial for the G1 phase, while the Cyclin B/CDK1 complex (also known as Maturation-Promoting Factor or MPF) is essential for entry into mitosis. creativebiolabs.netkhanacademy.org
CDK Inhibitors (CKIs) : These proteins, such as those in the Cip/Kip family (e.g., p21, p27), can bind to and inactivate cyclin-CDK complexes, thereby halting cell cycle progression. nih.gov
Tumor Suppressor Pathways : The p53 and Retinoblastoma (Rb) pathways are central to cell cycle control. nih.gov p53 can halt the cell cycle in response to DNA damage by inducing the expression of CKIs. khanacademy.org The Rb protein controls the G1/S transition by regulating the E2F family of transcription factors. nih.gov
While many natural product alkaloids exert their biological effects by interfering with these cell cycle pathways, specific experimental studies detailing the direct impact of this compound on cyclins, CDKs, or specific cell cycle checkpoints are not extensively documented in publicly available scientific literature. Future research investigating this compound's influence on these regulatory molecules would be critical to understanding its potential effects on cell proliferation.
| Key Cell Cycle Regulators | Function | Phase of Action |
| Cyclin D / CDK4/6 | Phosphorylates Rb protein, promotes progression through G1. | G1 Phase |
| Cyclin E / CDK2 | Triggers the G1 to S phase transition. | G1/S Transition |
| Cyclin A / CDK2 | Active during the S phase, required for DNA replication. | S Phase |
| Cyclin B / CDK1 | Forms MPF, essential for entry into mitosis. | G2/M Transition |
| p53 | Halts the cell cycle in response to DNA damage. | G1 Checkpoint |
| Rb-E2F Pathway | Controls the transcription of genes required for S phase. | G1/S Transition |
Oxidative Stress Response Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems. mdpi.com ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are natural byproducts of cellular metabolism but can damage lipids, proteins, and DNA when present in excess. mdpi.com Cells have evolved intricate signaling pathways to respond to and counteract oxidative stress. nih.gov
Major oxidative stress response pathways include:
MAPK Signaling : The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 kinases, can be activated by oxidative stress. rndsystems.com These pathways can trigger both pro-survival and pro-apoptotic (cell death) responses depending on the context. rndsystems.com
Nrf2-Keap1 Pathway : The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. mdpi.com Under normal conditions, it is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of numerous antioxidant genes. mdpi.com
HOG Pathway : In fungi, the High Osmolarity Glycerol (HOG) pathway is a key player in responding to both osmotic and oxidative stress. nih.gov
There is limited direct evidence in the reviewed literature detailing this compound's specific interactions with these oxidative stress pathways. However, it has been noted that the formation of certain degradation products from related complex metabolites can be a response to oxidative stress, suggesting a potential area for future investigation. researchgate.net The ability of other phytochemicals to modulate oxidative stress, often by activating the Nrf2 pathway, provides a model for how natural products like this compound could theoretically function. mdpi.com
| Pathway | Key Components | Role in Oxidative Stress |
| MAPK Signaling | ERK, JNK, p38 | Transduces oxidative stress signals leading to diverse cellular outcomes. rndsystems.com |
| Nrf2-Keap1 Pathway | Nrf2, Keap1, ARE (Antioxidant Response Element) | Upregulates expression of antioxidant and detoxification enzymes. mdpi.com |
| HOG Pathway | Hog1, Ssk1, Pbs2 | Primarily in fungi, responds to osmotic and oxidative stress. nih.gov |
Mechanistic Studies on this compound's Impact on Fundamental Cellular Processes
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism or cell under specific conditions. nih.govmicrobenotes.com Techniques like high-throughput RNA-sequencing (RNA-seq) provide a snapshot of which genes are actively expressed at a given moment, offering profound insights into cellular function and responses to stimuli like drug treatment. nih.govfrontiersin.org By analyzing changes in gene expression profiles, researchers can identify the molecular pathways affected by a compound and elucidate its mechanism of action. frontiersin.org
A transcriptomic analysis of cells treated with this compound would be a powerful approach to uncover its biological targets. Such a study could reveal whether this compound upregulates or downregulates genes involved in specific processes like cell cycle control, apoptosis, or stress responses. However, comprehensive transcriptomic studies focused on this compound are not prominently featured in the current body of scientific literature.
Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, which dramatically expand the functional diversity of the proteome. nih.govfrontiersin.org Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation. frontiersin.orgmdpi.com These modifications are critical for regulating nearly all aspects of cellular life, including signal transduction, protein localization, and protein-protein interactions. frontiersin.org
The analysis of PTMs, often using mass spectrometry-based techniques, is crucial for understanding how a compound's activity is transduced through cellular signaling networks. nih.gov For instance, many drugs function by inhibiting kinases, thereby altering the phosphorylation status of target proteins. nih.gov While it is plausible that this compound's mechanism involves the alteration of PTMs on key cellular proteins, specific research dedicated to analyzing the PTM landscape in response to this compound treatment is not yet widely available.
The function of a protein is intrinsically linked to its location within the cell. biorxiv.org Subcellular localization studies aim to determine where a protein or a small molecule accumulates, providing critical clues about its biological role. frontiersin.org Techniques such as fluorescence microscopy, often using fluorescently tagged proteins or molecules, are employed to visualize these locations within cellular compartments like the nucleus, mitochondria, or cell membrane. frontiersin.orgresearchgate.net
Determining the subcellular localization of this compound or identifying the location of its protein targets would be a significant step in clarifying its mechanism of action. For example, accumulation in the nucleus might suggest an interaction with transcription factors or DNA, whereas localization to the mitochondria could imply an effect on cellular metabolism or apoptosis. Currently, specific studies on the subcellular distribution of this compound are not found in the reviewed literature.
Protein Post-Translational Modification Analysis
Structure-Mechanism Relationship (SMR) Studies
The case of this compound is a compelling example of the importance of correct structural assignment. The initial structure, proposed in 1993, was later found to be incorrect. nih.gov This revision was prompted by the characterization of two degradation products, one of which could not be mechanistically rationalized from the originally proposed structure. nih.govrsc.org
The definitive revision of this compound's structure was only made possible through the development and application of advanced NMR spectroscopy techniques, specifically the homodecoupled 1,1- and 1,n-ADEQUATE experiments. researchgate.netmdpi.com These powerful methods allowed for the unambiguous determination of direct and long-range carbon-carbon correlations within the complex spirononacycllic framework using only a sub-milligram sample. researchgate.net The revised structure was later confirmed by computational studies and other advanced NMR methods. nih.gov
The key structural feature of this compound is its highly complex spirocyclic indoloquinoline core. This rigid and intricate architecture creates a unique three-dimensional shape that influences its electronic properties and potential binding interactions with macromolecular targets. Understanding this correct structure is the absolute foundation for any meaningful SMR analysis, as it allows for accurate molecular docking simulations and the rational design of synthetic derivatives to probe its mechanism. nih.gov The initial misassignment and subsequent correction underscore that a precise structural understanding is a prerequisite for elucidating the molecular mechanism of any complex natural product. nih.govresearchgate.net
| Year | Milestone in Structural Elucidation of this compound | Significance |
| 1993 | Initial structure of this compound is proposed. nih.gov | Provided the first model for the complex alkaloid. |
| 2002 | Degradation products are isolated and characterized. nih.gov | One degradant's structure was inconsistent with the 1993 proposal, indicating a structural error. rsc.org |
| 2015 | Structure is revised using advanced HD-ADEQUATE NMR experiments. nih.govresearchgate.net | The correct spirononacycllic framework was definitively established. researchgate.net |
| 2017 | Revised structure is confirmed using anisotropic NMR methods. nih.gov | Provided orthogonal verification of the correct structure, solidifying the foundation for mechanistic studies. nih.gov |
Computational Approaches to SMR (e.g., Quantum Mechanical Calculations, Pharmacophore Modeling, QSAR for Mechanistic Insights)
Computational methods have been pivotal in understanding the structure and potential mechanisms of action of this compound. These in silico approaches provide insights that are difficult to obtain through experimental methods alone, guiding further research into its biological activities.
Quantum Mechanical Calculations
Quantum mechanical calculations have been fundamental in the structural elucidation and analysis of this compound. Density Functional Theory (DFT) calculations, particularly using the gauge-independent atomic orbital (GIAO) method, were instrumental in correcting the initially misassigned structure of this compound. mdpi.comresearchgate.netnih.gov By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, researchers demonstrated that the revised structure from 2015 provided a much better correlation than the one proposed in 1993. researchgate.netresearchgate.net Modern computational methods can achieve a high level of accuracy, with corrected mean absolute errors (CMAE) around 0.13 ppm for ¹H and 1.5 ppm for ¹³C NMR chemical shifts across a series of related Cryptolepis alkaloids. mdpi.comresearchgate.netdntb.gov.ua This demonstrates the power of computational chemistry to prevent and correct potential structural misassignments of complex natural products. mdpi.comnih.govresearchgate.net
Beyond structural verification, quantum mechanical calculations suggest that the spirocyclic system of this compound is crucial for its reactivity, helping to stabilize transition states during protein-ligand binding. Reaction force analysis indicates that the energy barriers for binding are affected by the reorganization of hydrogen bonds.
| Computational Method | Application to this compound | Key Findings | Reference(s) |
| DFT/GIAO NMR Calculations | Structural Verification | Corrected the initial structural misassignment by correlating calculated vs. experimental NMR chemical shifts. | mdpi.comresearchgate.netnih.gov |
| Prediction of NMR Data | Predicted unknown experimental chemical shifts for Cryptolepis alkaloids. | mdpi.comdntb.gov.ua | |
| Accuracy Assessment | Achieved high correlation with CMAE of 0.13 ppm (¹H) and 1.5 ppm (¹³C). | mdpi.comresearchgate.netdntb.gov.ua | |
| Quantum Mechanics (General) | Reactivity and Binding | The spirocyclic system stabilizes transition states in protein-ligand interactions. |
Pharmacophore Modeling and Molecular Docking
Pharmacophore modeling and molecular docking have been extensively used to explore the potential protein targets of this compound and the structural basis for its activity. These studies have frequently focused on its potential as an antiviral and antimalarial agent.
In the context of SARS-CoV-2, molecular docking studies investigated the binding affinity of this compound to key viral proteins. It was identified as a potential inhibitor of the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com Docking results showed strong binding affinities, with calculated energies ranging from -6.7 to -10.6 kcal/mol for a series of Cryptolepis alkaloids against these targets. nih.gov this compound was found to interact with key residues in the Mpro binding site, such as His41 and Cys145, through hydrophobic interactions. nih.gov Molecular dynamics (MD) simulations, often run for 100 nanoseconds, were used to assess the stability of the resulting protein-ligand complexes, revealing that this compound forms stable interactions over time. nih.gov
For antimalarial activity, docking studies explored the interaction of this compound with Plasmodium falciparum enzymes, including dihydrofolate reductase (PfDHFR) and dihydroorotate (B8406146) dehydrogenase (PfDHODH). researchgate.net These studies classified this compound as a sterically bulky alkaloid and reported strong binding affinities against various strains of PfDHFR, with interactions involving key residues like Asp54. researchgate.net
Pharmacophore models based on related alkaloids have identified common features essential for activity, such as the presence of two hydrogen bond acceptors (HBA) and two hydrogen bond donors (HBD). nih.gov Tools like Schrödinger's Phase are employed to map these critical features, guiding the design of new analogs.
| Protein Target | Organism/Virus | Computational Method | Binding Energy (kcal/mol) | Key Interacting Residues | Reference(s) |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | Molecular Docking | -6.7 to -10.6 (range for alkaloids) | His41, Cys145, Met165 | nih.govnih.gov |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Molecular Docking, MD Simulations | -9.8 | π-π stacking, van der Waals forces | nih.gov |
| Dihydrofolate reductase (PfDHFR) | Plasmodium falciparum | Molecular Docking, MD Simulations | -6.0 to -13.4 (range for alkaloids) | Asp54, Phe58, Arg59 | researchgate.net |
| Dihydroorotate dehydrogenase (PfDHODH) | Plasmodium falciparum | Molecular Docking | Strong binding affinities reported | Not specified | researchgate.net |
QSAR for Mechanistic Insights
While comprehensive Quantitative Structure-Activity Relationship (QSAR) models specifically detailing the mechanistic insights of this compound are not extensively reported in the literature, the principles of QSAR are applied in related contexts. For instance, Auto QSAR methods have been used to predict the pIC50 values of related flavonoids against SARS-CoV-2 targets. nih.gov A mechanistic QSAR approach aims to correlate structural traits with biological activity. nih.govnih.gov For this compound, this would involve developing models that link its physicochemical properties and structural descriptors to its observed bioactivities, thereby identifying crucial pharmacophoric features that govern its mechanism of action. nih.gov Such analyses could reveal the importance of specific atomic arrangements or electronic properties for its inhibitory potential. nih.gov
Rational Design and Synthesis of Mechanistic Probes
The rational design and synthesis of mechanistic probes are crucial for validating computational hypotheses and elucidating the precise molecular interactions of a compound. While no direct synthesis of a specific "mechanistic probe" for this compound is documented, related synthetic strategies and the creation of analogs for structure-activity relationship (SAR) studies serve a similar purpose.
The design of such probes often involves simplifying or modifying the core structure to understand the contribution of different functional groups to its biological activity. For this compound, proposed strategies include the synthesis of analogs that lack the spirocyclic core or the quinolone moiety to assess the importance of these features.
Synthetic approaches to create these analogs and other derivatives focus on key chemical transformations:
Retrosynthetic Analysis : A primary strategy focuses on the construction of the spirocyclic indoloquinoline core, potentially via a Pictet-Spengler cyclization.
Late-Stage Functionalization : To generate a library of derivatives for SAR studies, late-stage C-H activation can be employed to introduce various functional groups, such as methoxy (B1213986) groups, onto the aromatic rings. This minimizes side reactions and allows for rapid diversification.
Halogenation : Drawing from the chemistry of analogous alkaloids like cryptolepine, halogenated derivatives can be synthesized. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce bromine or iodine atoms at specific positions on the aromatic rings, creating probes to explore the impact of electronic and steric changes.
These synthetic analogs act as chemical probes to test hypotheses generated from computational modeling. By systematically altering the structure—for example, by removing hydrogen bond donors/acceptors identified through pharmacophore modeling—and evaluating the biological activity of the resulting compounds, a clearer picture of the mechanistic requirements for this compound's function can be established. The synthesis of such probes is a key step in translating in silico predictions into concrete mechanistic understanding. frontiersin.org
Advanced Research Methodologies and Data Integration in Cryptospirolepine Studies
Multi-Omics Technologies in Mechanistic Research
Multi-omics represents an integrated approach where datasets from various "omic" platforms, such as transcriptomics, proteomics, and metabolomics, are combined to provide a comprehensive view of molecular dynamics. google.comrsc.org This strategy is powerful for generating a holistic understanding of how a compound like Cryptospirolepine perturbs biological systems, identifying novel biomarkers, and elucidating complex disease mechanisms. rsc.orggoogleapis.com By integrating data from different molecular levels, researchers can build more accurate models of the compound's effects, from gene expression changes to functional protein and metabolic pathway alterations. google.com
Transcriptomics involves the study of the complete set of RNA transcripts in a cell at a specific moment, offering a dynamic snapshot of gene activity. This technology is fundamental for understanding how a bioactive compound alters cellular function at the genetic level. nih.gov In the context of this compound research, transcriptomic analysis, often performed using techniques like RNA-Sequencing (RNA-Seq), could be applied to cancer cell lines treated with the compound. The resulting data would reveal specific gene expression signatures, highlighting which genes are upregulated or downregulated. This information is critical for identifying the signaling pathways and biological processes modulated by this compound, offering clues into its mechanism of action. acs.org For instance, observing changes in genes related to apoptosis, cell cycle regulation, or DNA repair could substantiate its proposed anticancer activity. researchgate.net
Hypothetical Research Findings: Transcriptomics
The following table illustrates the kind of data a transcriptomics study on a cancer cell line treated with this compound might produce.
| Gene | Function | Fold Change (Treated vs. Control) | p-value | Pathway Implication |
| CASP3 | Apoptosis Execution | +4.5 | <0.001 | Apoptosis |
| CDKN1A | Cell Cycle Arrest | +3.2 | <0.005 | Cell Cycle Control |
| BCL2 | Anti-Apoptotic | -3.8 | <0.005 | Apoptosis |
| TOP2A | DNA Topoisomerase II | -2.9 | <0.01 | DNA Replication/Repair |
| NFKB1A | NF-κB Inhibition | +2.5 | <0.01 | Inflammation/Survival |
Proteomics is the large-scale study of proteins, their structures, and their functions within a biological system. nycu.edu.tw It serves as a critical tool for identifying the direct protein targets of a small molecule and understanding its downstream effects on cellular pathways. researchgate.net For this compound, proteomics can be employed in several ways. Compound-centered chemical proteomics, for example, could immobilize a this compound derivative to "pull down" and identify its direct binding partners from cell lysates. researchgate.netnih.gov
Furthermore, quantitative proteomics techniques can compare the entire protein landscape of cells before and after treatment with this compound. nih.gov This approach can reveal changes in protein expression that are a consequence of the compound's activity, helping to map out the affected signaling networks, such as the mTOR or WNT/β-catenin pathways, which have been implicated in the activity of the related alkaloid, cryptolepine (B1217406). researchgate.netescholarship.orgucc.edu.gh
Hypothetical Research Findings: Proteomics
This table shows potential results from a quantitative proteomics experiment to identify proteins whose expression is altered by this compound.
| Protein | UniProt ID | Fold Change (Treated vs. Control) | Function/Pathway | Identification Method |
| Caspase-3 | P42574 | +3.9 | Apoptosis | Mass Spectrometry (LC-MS/MS) |
| p53 | P04637 | +2.1 | Tumor Suppressor | Mass Spectrometry (LC-MS/MS) |
| β-Catenin | P35222 | -2.5 | Wnt Signaling | Mass Spectrometry (LC-MS/MS) |
| Topoisomerase IIα | P11388 | -3.0 | DNA Intercalation Target | Affinity Purification-MS |
| Cyclin D1 | P24385 | -2.8 | Cell Cycle Progression | Mass Spectrometry (LC-MS/MS) |
Metabolomics focuses on the global profiling of small-molecule metabolites within a cell, tissue, or organism. ucc.edu.gh It provides a direct functional readout of the physiological state of a cell and can reveal how a compound perturbs its metabolic networks. researchgate.net Applying metabolomics to this compound research would involve analyzing the metabolic profiles of cells after exposure to the compound. researchgate.net Techniques such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can identify and quantify hundreds of endogenous metabolites simultaneously. ucc.edu.ghgoogle.com Changes in the levels of amino acids, lipids, nucleotides, and intermediates of central carbon metabolism could reveal which metabolic pathways are disrupted, providing crucial insights into the compound's mode of action and potential off-target effects. researchgate.net
Hypothetical Research Findings: Metabolomics
An example of findings from a metabolomics study investigating the effects of this compound.
| Metabolite | KEGG ID | Change in Abundance | p-value | Metabolic Pathway Affected |
| Lactic Acid | C00186 | Increased | <0.001 | Glycolysis / Warburg Effect |
| Glutamine | C00064 | Decreased | <0.005 | Glutaminolysis |
| Citrate | C00158 | Decreased | <0.01 | TCA Cycle |
| Inosine Monophosphate (IMP) | C00130 | Increased | <0.01 | Purine Metabolism |
| Phosphocholine | C00588 | Decreased | <0.005 | Choline Metabolism / Membrane Synthesis |
Proteomics for Protein Target Identification and Pathway Analysis
High-Throughput Screening (HTS) in Mechanistic Assay Development
High-Throughput Screening (HTS) is an automated process used in drug discovery to test a vast number of chemical compounds for a specific biological activity. chim.it While HTS is often used to find initial "hits," it is also invaluable for mechanistic studies and assay development. researchgate.net Once a primary target or pathway for this compound is hypothesized, HTS can be used to screen libraries of known bioactive compounds or genetic perturbations (e.g., siRNA libraries) to find agents that either mimic or reverse its effects. thieme-connect.com This can help place the compound within a known signaling cascade. Furthermore, HTS platforms can be adapted to develop and optimize robust biochemical or cell-based assays to quantify the activity of this compound and its synthetic analogues, using various readouts like fluorescence, luminescence, or high-content imaging. chim.itnih.gov
Advanced Microscopy Techniques for Subcellular Mechanistic Elucidation
To understand a compound's mechanism, it is crucial to know where it acts within the cell. Advanced microscopy techniques enable the visualization of subcellular structures and molecular events with high resolution. Techniques like confocal fluorescence microscopy could be used to track the localization of a fluorescently tagged this compound derivative within living cells. Super-resolution microscopy could further pinpoint its accumulation in specific organelles or its association with macromolecular complexes. These methods can provide direct visual evidence to support or refute hypotheses generated by omics data, such as whether this compound co-localizes with DNA in the nucleus (supporting a DNA intercalation mechanism) or with specific proteins in the cytoplasm.
CRISPR/Cas9 Gene Editing for Target Validation in Cellular Models
CRISPR/Cas9 is a powerful gene-editing technology that allows for the precise knockout, modification, or activation of specific genes. This tool is revolutionary for target validation in drug discovery. nih.gov If multi-omics and proteomics studies suggest a particular protein is the primary target of this compound, CRISPR/Cas9 can be used to definitively test this hypothesis. Researchers could create a cell line where the proposed target gene is knocked out. If this compound no longer has a cytotoxic effect on these knockout cells compared to normal (wild-type) cells, it provides strong evidence that the knocked-out protein is the true target. This methodology offers a clear and robust way to validate the molecular targets responsible for a compound's biological activity.
Comparative Analysis and Future Directions in Cryptospirolepine Research
Comparative Mechanistic Studies with Related Pyrroloindole and Indoloquinoline Alkaloids
While the precise mechanism of action for Cryptospirolepine's notable antimalarial activity has not yet been fully elucidated, valuable insights can be drawn from comparative studies of related alkaloids from C. sanguinolenta. google.com The plant is a rich source of indoloquinoline alkaloids, with the most studied being Cryptolepine (B1217406). mdpi.comnih.gov
Mechanistic studies on Cryptolepine suggest several modes of action. It is known to intercalate into DNA, which is a common mechanism for cytotoxic compounds. wikipedia.org Additionally, it is believed to inhibit topoisomerase II, an enzyme crucial for DNA replication, which could explain its antibacterial and cytotoxic effects. nih.gov In the context of its antimalarial properties, some evidence suggests that Cryptolepine may function similarly to chloroquine (B1663885) by inhibiting the formation of hemozoin (a crystalline disposal product formed from the digestion of blood by the malaria parasite). researchgate.net
Other related indoloquinoline alkaloids isolated from C. sanguinolenta, such as Isocryptolepine and Neocryptolepine (B1663133) , also exhibit a range of biological activities. nih.gov Isocryptolepine features an angularly fused indolo[3,2-c]quinoline system, while Cryptolepine and Neocryptolepine have linearly fused scaffolds. nih.gov This structural variance likely influences their biological targets and mechanisms. For instance, the anti-inflammatory activity of Cryptolepine has been linked to the inhibition of pro-inflammatory signaling pathways, including the NF-κB pathway, and the suppression of cytokines like TNF-α and IL-6. nih.govug.edu.gh
Although this compound is biosynthetically related to Cryptolepine, its complex dimeric and spirocyclic structure suggests that its mechanism may be distinct or multifaceted. google.com Its larger and more rigid framework might interact with biological targets differently than its monomeric counterparts. Without direct experimental evidence, it remains an open question whether this compound shares the DNA intercalation or topoisomerase II inhibition properties of Cryptolepine, or if it possesses a novel mechanism of action responsible for its anti-Plasmodium falciparum activity. google.com
Identification of Research Gaps and Unresolved Questions
Despite the progress made, particularly in its structural elucidation, significant research gaps and unresolved questions surround this compound.
Unelucidated Mechanism of Action: The most significant gap is the lack of a defined biological mechanism. google.com While it demonstrates potent antimalarial activity in vitro, the specific molecular targets and pathways it disrupts within the Plasmodium parasite are unknown. google.com Answering this question is fundamental to understanding its therapeutic potential.
Lack of Total Synthesis: To date, no complete chemical synthesis of this compound has been reported. This is a major bottleneck for further research, as a successful synthesis would not only confirm its complex revised structure but also enable the production of analogues. These analogues are crucial for conducting detailed structure-activity relationship (SAR) studies to identify the key pharmacophoric features and potentially develop derivatives with improved activity or different biological profiles.
Complex Chemical Reactivity: The chemical properties and reactivity of this compound are not fully explored. The initial structural misassignment was partly due to its complex nature and the unexpected formation of degradants over time. mdpi.comrsc.org A deeper understanding of its stability, degradation pathways, and reactivity at key sites like the spiro carbon and aromatic rings is needed.
Biosynthetic Pathway: While it is hypothesized to be biosynthetically derived from Cryptolepine, the precise enzymatic steps leading to this complex dimer have not been identified. google.com Elucidating this pathway could provide insights into its formation and potentially offer biotechnological routes for its production.
Emerging Research Avenues for this compound
Future investigations into this compound are branching out from its traditional role as an antimalarial agent, driven by its unique structure and computational predictions.
Antiviral Potential: A significant emerging avenue is the exploration of this compound as an antiviral agent. Recent in silico studies have identified it as a potential inhibitor of key proteins of the SARS-CoV-2 virus. nih.gov Molecular docking simulations suggest that this compound, along with other Cryptolepis alkaloids like cryptoquindoline and biscryptolepine, may bind strongly to the viral Main protease (Mpro), a crucial enzyme for viral replication. nih.gov These computational findings provide a strong rationale for initiating in vitro and subsequent in vivo studies to validate this potential new therapeutic application.
Scaffold for Drug Discovery: The intricate, spiro-nonacyclic architecture of this compound makes it a highly attractive scaffold for synthetic and medicinal chemistry. google.com Its structural complexity presents a challenge that can drive the development of novel synthetic methodologies. Furthermore, its rigid three-dimensional shape could allow for highly specific interactions with biological targets, making it a valuable starting point for designing new classes of therapeutic agents against various diseases.
Exploration of Other Biological Activities: Given the wide spectrum of activities exhibited by related indoloquinoline alkaloids (antibacterial, anti-inflammatory, anticancer), it is plausible that this compound possesses other biological properties beyond its antimalarial effects. nih.gov Systematic screening of the compound against a broad range of biological targets could uncover new and valuable pharmacological activities.
Methodological Advancements Driving Future this compound Research
The story of this compound is intrinsically linked to the evolution of analytical and computational technologies. Future research will continue to be propelled by these advancements.
Advanced NMR Spectroscopy: The structural revision of this compound from its initially proposed form was a landmark achievement made possible by the development of new Nuclear Magnetic Resonance (NMR) techniques. rsc.orgernster.com Specifically, homodecoupled 1,1- and 1,n-HD-ADEQUATE experiments were pivotal in correctly assembling the carbon skeleton from a sub-milligram sample. rsc.orgresearchgate.net Further application of sophisticated methods like anisotropic NMR (measuring Residual Dipolar Couplings and Residual Chemical Shift Anisotropies) and the i-HMBC technique have provided orthogonal confirmation of the revised structure. mdpi.comresearchgate.net These powerful tools will be essential for characterizing any new analogues or reaction products of this compound.
Computational Chemistry and AI: Modern computational methods are becoming indispensable. Density Functional Theory (DFT) calculations were used retrospectively to show that they could have helped avoid the initial structural misassignment of this compound. mdpi.comresearchgate.net Going forward, the integration of DFT calculations with Computer-Assisted Structure Elucidation (CASE) systems and AI-driven platforms like DP4-AI will accelerate and increase the confidence in the structural determination of complex natural products. mdpi.comresearchgate.net These computational tools are also vital for predicting biological activity, as seen in the SARS-CoV-2 docking studies, and for understanding reaction mechanisms. nih.govresearchgate.net
Cryogenic Probe Technology: The successful re-evaluation of this compound's structure was performed on a mere 700-microgram sample, an accomplishment enabled by the use of highly sensitive cryogenic NMR probes (e.g., 1.7-mm MicroCryoProbe™). rsc.orgresearchgate.net This technology dramatically reduces the amount of material required for full structural characterization, which is critical when dealing with natural products isolated in minute quantities.
These methodological advancements not only empower researchers to overcome the challenges posed by molecules as complex as this compound but also open up new frontiers for discovery in the field of natural products.
Q & A
Q. What analytical techniques are critical for resolving the structural complexity of Cryptospirolepine?
The structural elucidation of this compound requires advanced nuclear magnetic resonance (NMR) spectroscopy, particularly homodecoupled 1,1- and 1,n-ADEQUATE (HD-ADEQUATE) experiments. These techniques enable precise carbon-proton correlation mapping, even in densely coupled spin systems, which was pivotal in revising its structure from the initially proposed model (1993) to the current consensus (2015). For reproducibility, researchers should combine 2D NMR data (HSQC, HMBC) with quantum mechanical calculations to validate spin-system assignments .
Q. What are the primary natural sources of this compound, and how are they validated?
this compound is isolated from Cryptolepis sanguinolenta, a plant used in traditional medicine. Validation involves phytochemical extraction (e.g., ethanol/water gradients), followed by LC-MS and comparative NMR profiling against authenticated reference samples. Researchers must document geographic origin and voucher specimens to address variability in alkaloid content across plant populations .
Q. How has the structural understanding of this compound evolved since its discovery?
Initial structural proposals (1993) were challenged by inconsistent degradation pathways observed in 2002. The 2015 revision using 1.7 mm microcryoprobe NMR and HD-ADEQUATE confirmed a revised scaffold (structure 4), resolving contradictions in degradation product formation (e.g., why product 3 could not derive from the original structure). Researchers should cross-reference historical data with modern heteronuclear coupling constants to avoid misinterpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions between historical and contemporary structural data for this compound?
Methodology:
- Comparative degradation studies : Replicate degradation under controlled conditions (pH, temperature) and analyze products via HRMS and NOESY to validate proposed pathways.
- Dynamic NMR : Investigate conformational flexibility that may explain discrepancies in earlier coupling constant measurements.
- Crystallography : Pursue co-crystallization with heavy atoms (if feasible) to obtain X-ray diffraction data, though this is challenging due to compound instability .
Q. What computational strategies are effective for evaluating this compound’s antiviral mechanisms against SARS-CoV-2?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to viral targets like 3CLpro and RdRp. Prioritize:
- Binding site validation : Align results with crystallographic data of known inhibitors (e.g., Paxlovid).
- Molecular dynamics simulations (MD) : Run 100-ns trajectories to evaluate binding stability under physiological conditions.
- Free energy calculations : Apply MM/GBSA to quantify ΔG binding. Cross-validate with in vitro protease inhibition assays using FRET-based substrates .
Q. How should researchers design biosynthesis studies for this compound?
- Isotope labeling : Feed C. sanguinolenta with ¹³C-labeled precursors (e.g., tryptophan) and track incorporation via NMR.
- Transcriptome mining : Use RNA-seq to identify cytochrome P450 and oxidoreductase genes potentially involved in spiroalkaloid formation.
- CRISPR-Cas9 knockout : Validate candidate genes in plant cell cultures to confirm enzymatic roles .
Q. What experimental protocols ensure reproducibility in this compound degradation studies?
- Standardized conditions : Degrade samples in deuterated DMSO-d₆ at 40°C, monitored via real-time ¹H NMR.
- Stability testing : Use Arrhenius plots to predict degradation rates under varying storage conditions.
- Multi-lab validation : Share samples with independent labs using identical NMR parameters (e.g., 700 MHz, 256 transients) .
Q. How can systematic reviews address gaps in this compound’s pharmacological profile?
Adhere to PRISMA guidelines:
- Database selection : Combine PubMed, SciFinder, and EMBASE with specialized natural product databases (NaPDI).
- Inclusion criteria : Prioritize studies reporting IC₅₀ values, dose-response curves, and negative controls.
- Risk of bias : Assess via SYRCLE’s tool for animal studies, focusing on blinding and randomization .
Q. What strategies optimize the total synthesis of this compound for structure-activity studies?
- Retrosynthetic analysis : Focus on constructing the spirocyclic core via Pictet-Spengler cyclization.
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.
- Late-stage functionalization : Introduce methoxy groups via directed C-H activation to minimize side reactions .
Q. How do researchers correlate this compound’s structural features with bioactivity?
Employ a SAR matrix :
- Scaffold simplification : Synthesize analogs lacking the spiro center or quinolone moiety.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors.
- In vitro validation : Test analogs in antiviral (e.g., SARS-CoV-2 cytopathic effect assays) and cytotoxicity screens (HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
